molecular formula C11H18N4OS B240816 1-Cyclohexyl-3-(5-ethyl-1,3,4-thiadiazol-2-yl)urea

1-Cyclohexyl-3-(5-ethyl-1,3,4-thiadiazol-2-yl)urea

Katalognummer B240816
Molekulargewicht: 254.35 g/mol
InChI-Schlüssel: JFDQITHACORKAO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Cyclohexyl-3-(5-ethyl-1,3,4-thiadiazol-2-yl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of urea derivatives and is synthesized using specific methods.

Wirkmechanismus

The mechanism of action of 1-Cyclohexyl-3-(5-ethyl-1,3,4-thiadiazol-2-yl)urea involves the inhibition of specific enzymes and receptors in the body. The compound has been shown to inhibit the activity of certain kinases, which are involved in the growth and proliferation of cancer cells. The compound also inhibits the activity of specific enzymes involved in the regulation of glucose levels in the body. Furthermore, the compound has been shown to modulate the activity of certain receptors involved in the immune response.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. Moreover, it has been shown to regulate glucose levels in the body and improve insulin sensitivity. The compound has also been shown to modulate the immune response and reduce inflammation.

Vorteile Und Einschränkungen Für Laborexperimente

1-Cyclohexyl-3-(5-ethyl-1,3,4-thiadiazol-2-yl)urea has several advantages for lab experiments. It is a stable compound and can be easily synthesized using simple methods. Moreover, the compound has shown promising results in various assays, making it a potential candidate for drug development. However, the compound has some limitations, including its solubility in certain solvents and its toxicity at high concentrations.

Zukünftige Richtungen

There are several future directions for the research on 1-Cyclohexyl-3-(5-ethyl-1,3,4-thiadiazol-2-yl)urea. One potential direction is to study the compound's potential applications in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to develop new synthetic methods for the compound to improve its yield and purity. Moreover, further studies are needed to investigate the compound's toxicity and pharmacokinetics in vivo. Finally, the compound's potential as a catalyst in various chemical reactions can also be explored.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in various fields. The compound has been extensively studied for its potential in the treatment of cancer, diabetes, and inflammation. The compound's mechanism of action involves the inhibition of specific enzymes and receptors in the body. The compound has several advantages for lab experiments, but also has some limitations. Finally, there are several future directions for the research on this compound, including its potential applications in the treatment of other diseases and its use as a catalyst in chemical reactions.

Synthesemethoden

The synthesis of 1-Cyclohexyl-3-(5-ethyl-1,3,4-thiadiazol-2-yl)urea involves the reaction of cyclohexyl isocyanate with 5-ethyl-1,3,4-thiadiazol-2-amine. This reaction takes place in the presence of a solvent and a catalyst. The reaction mixture is stirred at a specific temperature and pressure to obtain the desired product. This method is a simple and efficient way to synthesize this compound.

Wissenschaftliche Forschungsanwendungen

1-Cyclohexyl-3-(5-ethyl-1,3,4-thiadiazol-2-yl)urea has been extensively studied for its potential applications in various fields. This compound has shown promising results in the treatment of cancer, diabetes, and inflammation. The compound has also been studied for its antifungal and antibacterial properties. Moreover, it has been used as a catalyst in various chemical reactions.

Eigenschaften

Molekularformel

C11H18N4OS

Molekulargewicht

254.35 g/mol

IUPAC-Name

1-cyclohexyl-3-(5-ethyl-1,3,4-thiadiazol-2-yl)urea

InChI

InChI=1S/C11H18N4OS/c1-2-9-14-15-11(17-9)13-10(16)12-8-6-4-3-5-7-8/h8H,2-7H2,1H3,(H2,12,13,15,16)

InChI-Schlüssel

JFDQITHACORKAO-UHFFFAOYSA-N

SMILES

CCC1=NN=C(S1)NC(=O)NC2CCCCC2

Kanonische SMILES

CCC1=NN=C(S1)NC(=O)NC2CCCCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.